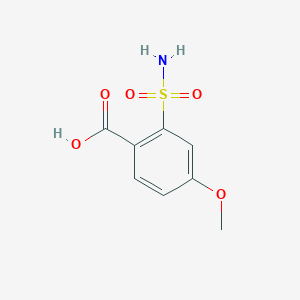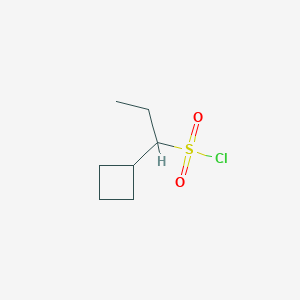
1-Cyclobutylpropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C₇H₁₃ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclobutyl group attached to a propane backbone, which is further connected to a sulfonyl chloride functional group. This compound is primarily used in organic synthesis and has various applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutylpropane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) as reagents. The reaction proceeds through oxidative chlorination, converting thiols directly into sulfonyl chlorides . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to achieve the same transformation .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidation processes using efficient and cost-effective reagents. The use of zirconium tetrachloride (ZrCl₄) in combination with hydrogen peroxide has been reported to yield high-purity sulfonyl chlorides with excellent efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: Conversion of thiols to sulfonyl chlorides.
Substitution: Reaction with nucleophiles such as amines to form sulfonamides.
Reduction: Although less common, reduction reactions can convert sulfonyl chlorides to sulfides.
Common Reagents and Conditions:
Substitution: Amines, sodium azide (NaN₃), and other nucleophiles.
Major Products:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonyl azides: Formed through reactions with sodium azide.
Scientific Research Applications
1-Cyclobutylpropane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonyl azides.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active sulfonamide derivatives.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclobutylpropane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound readily reacts with nucleophiles, leading to the formation of sulfonamide and sulfonyl azide derivatives. These reactions typically proceed through nucleophilic substitution mechanisms, where the sulfonyl chloride group is replaced by the nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
- Cyclopropylpropane-1-sulfonyl chloride
- Cyclopentylpropane-1-sulfonyl chloride
- Cyclohexylpropane-1-sulfonyl chloride
Comparison: 1-Cyclobutylpropane-1-sulfonyl chloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
Molecular Formula |
C7H13ClO2S |
|---|---|
Molecular Weight |
196.70 g/mol |
IUPAC Name |
1-cyclobutylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-2-7(11(8,9)10)6-4-3-5-6/h6-7H,2-5H2,1H3 |
InChI Key |
VCFONOCDHIBLPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


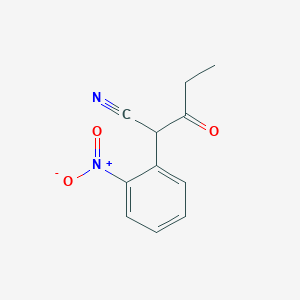
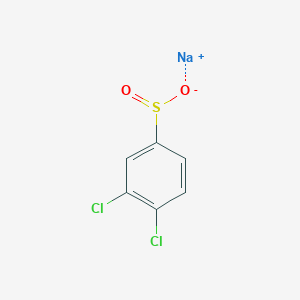
![2-{Spiro[2.5]octan-6-yl}acetonitrile](/img/structure/B13178422.png)
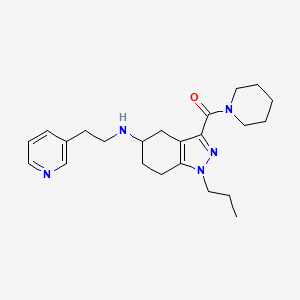
![N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide](/img/structure/B13178431.png)
![tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13178438.png)
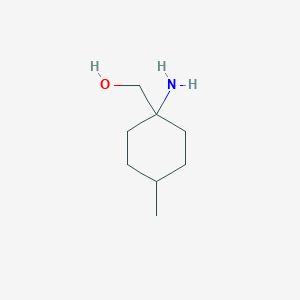
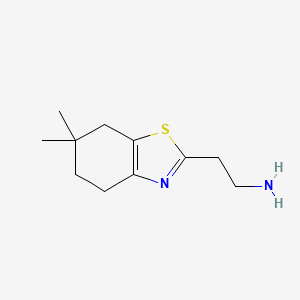
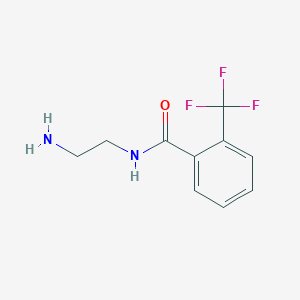
![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)
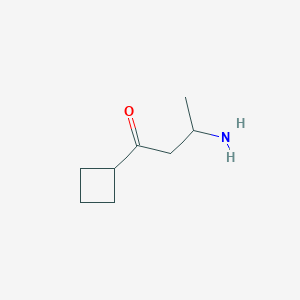
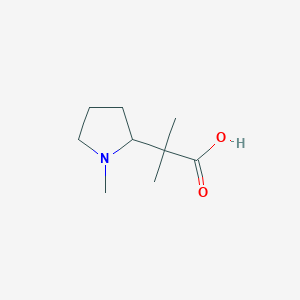
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13178479.png)
